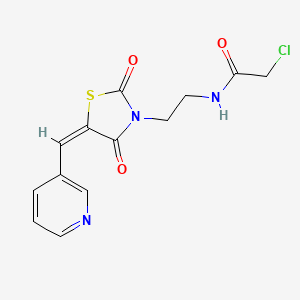

2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide is a complex organic compound with a molecular formula of C₁₃H₁₂ClN₃O₃S. It is known for its unique structure, which includes a thiazolidine ring, a pyridine moiety, and a chloroacetamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide typically involves multiple steps. One common method includes the condensation of 2-chloroacetamide with a thiazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide or thioamide derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide: A geometric isomer with similar properties but different spatial arrangement.

N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide: Lacks the chloro group, leading to different reactivity and applications

Uniqueness

The presence of the chloro group in 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide enhances its reactivity, making it a versatile intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .

Actividad Biológica

The compound 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3O3S. The structure consists of a thiazolidine ring fused with a pyridine moiety, contributing to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines.

- Apoptosis Induction : Research indicates that thiazolidine derivatives can trigger both extrinsic and intrinsic apoptotic pathways in cancer cells, leading to cell death through caspase activation and mitochondrial dysfunction .

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at various phases, particularly G1 and G2/M phases, thereby inhibiting proliferation .

Efficacy Studies

A comparative analysis of thiazolidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like irinotecan .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives are also noteworthy. They have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Inhibition of Cell Wall Synthesis : Thiazolidines may interfere with bacterial cell wall formation, leading to cell lysis.

- Disruption of Membrane Integrity : These compounds can disrupt the bacterial membrane, causing leakage of cellular contents .

Efficacy Studies

In vitro studies revealed that certain thiazolidine derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.

| Compound | Bacteria Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 8 | |

| Compound B | Escherichia coli | 16 |

Study on Anticancer Activity

A study involving a series of thiazolidine derivatives demonstrated that one particular compound exhibited an IC50 value of 8 µM against MCF-7 cells, significantly outperforming traditional chemotherapeutics. The mechanism was attributed to its ability to induce oxidative stress and apoptosis in cancer cells .

Study on Antimicrobial Activity

Another investigation focused on the antibacterial properties of thiazolidine derivatives showed promising results against multi-drug resistant strains of bacteria. The lead compound displayed an MIC value of 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent .

Propiedades

Número CAS |

554439-42-8 |

|---|---|

Fórmula molecular |

C13H12ClN3O3S |

Peso molecular |

325.77 g/mol |

Nombre IUPAC |

2-chloro-N-[2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C13H12ClN3O3S/c14-7-11(18)16-4-5-17-12(19)10(21-13(17)20)6-9-2-1-3-15-8-9/h1-3,6,8H,4-5,7H2,(H,16,18) |

Clave InChI |

IKNRTONYGCGHRA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |

SMILES canónico |

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.